molecular formula C32H39N7O10 B589180 Suc-Ala-Gln-Pro-Phe-pNA CAS No. 128822-33-3

Suc-Ala-Gln-Pro-Phe-pNA

Cat. No. B589180
M. Wt: 681.703
InChI Key: WKLALNSUIXPEGB-KMAVCZJNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Suc-Ala-Gln-Pro-Phe-pNA is a chromogenic substrate . It appears as a white to faint yellow powder . It is a substrate for alpha-chymotrypsin, fungal chymotrypsin-like serine protease, human leukocyte cathepsin G, subtilisin BPN’ and its variants, and protease Q .


Synthesis Analysis

The synthesis of Suc-Ala-Gln-Pro-Phe-pNA has been reported . It is a cyclic lipopeptide that was synthesized to investigate the molecular mechanism of action of proteases .


Molecular Structure Analysis

The molecular formula of Suc-Ala-Gln-Pro-Phe-pNA is C32H39N7O10 . The molecular weight is 681.703.


Chemical Reactions Analysis

Enzymatic cleavage of 4-nitroanilide substrates yields 4-nitroaniline . The trans form of the peptide is readily cleaved by chymotrypsin. The remaining cis form can be enzymatically converted to the trans form by PPIase .


Physical And Chemical Properties Analysis

Suc-Ala-Gln-Pro-Phe-pNA is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml producing a clear, light yellow solution . It is also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml . The melting point is 184-187 °C .

Scientific Research Applications

  • Hydrolase Identification in Hog Kidney Cytosol : A study identified a hydrolase in hog kidney cytosol capable of hydrolyzing an artificial elastase substrate, Suc-(Ala)3-pNA, but not natural substrates like elastin. This enzyme was identified as proline endopeptidase, an oxytocin-degrading enzyme (Soeda, Ohyama, & Nagamatsu, 1984).

  • Human Cyclophilin Interaction with Peptides : Research on human cyclophilin hCyp-18 demonstrated its ability to bind peptides derived from Suc-Ala-Ala-Pro-Phe-pNA. Notably, only proline-containing peptides could efficiently block its peptidyl-prolyl cis/trans isomerase activity (Demange, Moutiez, Vaudry, & Dugave, 2001).

  • Enzyme Hydrolysis of Synthetic Substrates : A study focused on a metal-dependent peptidase in human serum, which hydrolyzes a synthetic substrate of vertebrate collagenase. The enzyme was also found to be involved in the hydrolysis of Suc-(Ala)3-pNA (Hori, Yanagisawa, & Nagai, 1982).

  • Serine Proteases Substrate Selectivity : A biochemistry study explored the substrate selectivity of serine proteases, investigating the hydrolysis of various substrates including Suc-Ala-Ala-Pro-Phe-pNA. The study provided insights into the enzymatic process and substrate interaction (Case & Stein, 2003).

Safety And Hazards

Suc-Ala-Gln-Pro-Phe-pNA is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

properties

IUPAC Name

4-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39N7O10/c1-19(34-27(41)15-16-28(42)43)29(44)36-23(13-14-26(33)40)32(47)38-17-5-8-25(38)31(46)37-24(18-20-6-3-2-4-7-20)30(45)35-21-9-11-22(12-10-21)39(48)49/h2-4,6-7,9-12,19,23-25H,5,8,13-18H2,1H3,(H2,33,40)(H,34,41)(H,35,45)(H,36,44)(H,37,46)(H,42,43)/t19-,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLALNSUIXPEGB-KMAVCZJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39N7O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Suc-Ala-Gln-Pro-Phe-pNA

Citations

For This Compound
4
Citations
B ZENG, JR MACDONALD, GJ BANN… - Biochemical …, 1998 - portlandpress.com
The chicken FK506-binding protein FKBP65, a peptidylprolyl cis-trans isomerase, is a rough endoplasmic reticulum protein that contains four domains homologous to FKBP13, another …
Number of citations: 66 portlandpress.com
JG Donnelly, SJ Soldin - Clinical biochemistry, 1994 - Elsevier
Identification and characterization of the cellular proteins that specifically bind to the immunosuppressive drugs, cyclosporine (CsA), FK506, and rapamycin is necessary to understand …
Number of citations: 17 www.sciencedirect.com
D Hönig - 2018 - scholar.archive.org
Neben der Bildung von makromolekularen Komplexen können posttranslationale Modifikationen auch die Lokalisierung, die Stabilität und Aktivität von Proteinen beeinflussen (Walsh …
Number of citations: 0 scholar.archive.org
E Rehic - 2017 - core.ac.uk
Mitte der 1930er Jahre wurde mittels röntgenkristallographischer Untersuchungen gezeigt, dass sich die an der Peptidbindung beteiligten Atome (C, O, N) in einer Ebene befinden und …
Number of citations: 2 core.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.